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molecular formula C19H23NO B8607794 1-Benzyl-4-o-tolylpiperidin-4-ol

1-Benzyl-4-o-tolylpiperidin-4-ol

Cat. No. B8607794
M. Wt: 281.4 g/mol
InChI Key: JNKAKYDNTGEMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855294B2

Procedure details

In a nitrogen atmosphere, 75 mL of 1.50 M n-butyllithium/hexane solution was dropwise added to tetrahydrofuran (100 mL) solution of 12 mL of 2-bromotoluene at −78° C., and stirred at −78° C. for 30 minutes. Tetrahydrofuran (50 mL) solution of 18.5 mL of 1-benzyl-4-piperidone was dropwise added to the reaction liquid, and stirred at room temperature for 4 hours. Aqueous saturated ammonium chloride solution and aqueous saturated sodium hydrogencarbonate solution were added in that order to the reaction liquid, extracted with ether, and the ether layer was washed with saturated saline water and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure to obtain crude 1-benzyl-4-o-tolylpiperidin-4-ol as a yellow oily substance.
Name
n-butyllithium hexane
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19].[CH2:20]([N:27]1[CH2:32][CH2:31][C:30](=[O:33])[CH2:29][CH2:28]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Cl-].[NH4+].C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:20]([N:27]1[CH2:32][CH2:31][C:30]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])([OH:33])[CH2:29][CH2:28]1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
n-butyllithium hexane
Quantity
75 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
12 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ether layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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